molecular formula C7H9F3O2 B12441097 ethyl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate

ethyl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate

Cat. No.: B12441097
M. Wt: 182.14 g/mol
InChI Key: PQNRXTIKMSOZQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate is an organic compound classified as an ester. Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate can be synthesized through several methods. One common approach involves the esterification of 4,4,4-trifluoro-2-methylbut-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: 4,4,4-trifluoro-2-methylbut-2-enoic acid.

    Reduction: 4,4,4-trifluoro-2-methylbut-2-enol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of ethyl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity and influence various biochemical pathways.

Comparison with Similar Compounds

Ethyl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate can be compared with other esters containing trifluoromethyl groups:

    Ethyl trifluoroacetate: Similar in structure but lacks the double bond and methyl group, resulting in different reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in physical properties and reactivity.

The unique combination of the trifluoromethyl group and the ester functionality in this compound makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-2-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNRXTIKMSOZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.